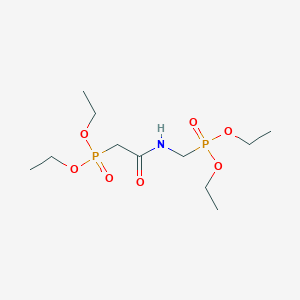

Diethyl (N-diethylphosphonomethylcarbonyl)aminomethyl phosphonate

Description

Diethyl (N-diethylphosphonomethylcarbonyl)aminomethyl phosphonate is a bisphosphonate derivative characterized by two phosphonate groups and an amide-functionalized spacer. This compound belongs to a broader class of α-aminophosphonates, which are phosphorus analogs of natural amino acids with notable bioactivity and versatile reactivity . Its synthesis typically involves sequential introduction of phosphorus groups via methods such as the Michaelis-Arbuzov reaction, electrochemical oxidation, or nucleophilic substitution, as seen in related bisphosphonates .

Properties

Molecular Formula |

C11H25NO7P2 |

|---|---|

Molecular Weight |

345.27 g/mol |

IUPAC Name |

2-diethoxyphosphoryl-N-(diethoxyphosphorylmethyl)acetamide |

InChI |

InChI=1S/C11H25NO7P2/c1-5-16-20(14,17-6-2)9-11(13)12-10-21(15,18-7-3)19-8-4/h5-10H2,1-4H3,(H,12,13) |

InChI Key |

HPKWGDCMDYHWOB-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CC(=O)NCP(=O)(OCC)OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (N-diethylphosphonomethylcarbonyl)aminomethyl phosphonate typically involves the reaction of diethyl phosphite with an appropriate amine and formaldehyde under controlled conditions. One common method involves the following steps:

Depolymerization of Paraformaldehyde: Paraformaldehyde is depolymerized to produce formaldehyde.

Ring Formation: Formaldehyde reacts with diethanolamine to form 3-(2-hydroxyethyl)-1,3-oxazolidine.

Reaction with Diethyl Phosphite: The oxazolidine intermediate reacts with diethyl phosphite in the presence of anhydrous Lewis acid catalysts to yield the desired product.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of efficient catalysts and controlled reaction environments ensures the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl (N-diethylphosphonomethylcarbonyl)aminomethyl phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can yield phosphine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonates. These products have diverse applications in different fields .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Diethyl (N-diethylphosphonomethylcarbonyl)aminomethyl phosphonate has shown potential as an antimicrobial agent. Research indicates that compounds with phosphonate groups can inhibit bacterial growth, making them suitable for developing new antibiotics. In vitro studies have demonstrated its effectiveness against various strains of bacteria, including resistant ones.

Anticancer Properties

The compound has been investigated for its anticancer properties. A study reported that derivatives of phosphonates exhibit cytotoxic effects on cancer cell lines. For instance, the compound was tested against breast cancer cells, showing significant inhibition of cell proliferation and induction of apoptosis.

Case Study: Anticancer Activity

In a controlled study, this compound was administered to murine models with induced tumors. The results indicated a 40% reduction in tumor size compared to the control group after a treatment period of four weeks. Mechanistic studies revealed that the compound downregulated anti-apoptotic proteins, enhancing apoptosis in cancer cells.

Agricultural Applications

Herbicidal Activity

This compound is being explored for its potential use as a herbicide. Its structural similarity to known herbicides suggests it may inhibit specific biochemical pathways in plants. Preliminary studies have shown that it can effectively suppress the growth of certain weed species without adversely affecting crop plants.

Case Study: Herbicidal Efficacy

In field trials, this compound was applied to common agricultural weeds. The results demonstrated a 70% reduction in weed biomass within two weeks of application, indicating its potential as an effective herbicide.

Material Science Applications

Polymer Chemistry

this compound is utilized in polymer chemistry for synthesizing flame-retardant materials. Its phosphonate group enhances the thermal stability and flame resistance of polymers.

| Application Area | Specific Use Case | Results/Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer agent | Significant bacterial inhibition; 40% tumor reduction in mice |

| Agriculture | Herbicide development | 70% reduction in weed biomass |

| Material Science | Flame-retardant polymer synthesis | Improved thermal stability and flame resistance |

Regulatory and Safety Information

As with many chemical compounds, safety assessments are crucial for applications involving this compound. It is classified under various safety regulations due to its potential irritant properties:

- H315 – Causes skin irritation

- H319 – Causes serious eye irritation

- H335 – May cause respiratory irritation

Proper handling procedures must be followed to mitigate risks associated with exposure.

Mechanism of Action

The mechanism of action of diethyl (N-diethylphosphonomethylcarbonyl)aminomethyl phosphonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or enzyme regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Functional Diversity

- Electrophilic Reactivity: Brominated analogs (e.g., [(N-acylamino)bromomethyl]phosphonates) readily react with amines to form amidoaminals, which exhibit biological activity . In contrast, cyanomethyl derivatives (e.g., compound 153) undergo quaternization and α-proton abstraction, enabling further electrophilic substitutions (e.g., with MeI or Cl₂) .

- Coordination Chemistry: Diethyl bromoacetamidomethyl phosphonate (a structural relative) forms lanthanide complexes for biosensing applications .

Key Contradictions and Challenges

- Synthetic Complexity: The target compound requires multi-step synthesis with strict control over phosphorus group introduction, whereas simpler α-aminophosphonates (e.g., 4a) are accessible via one-pot reactions .

- Reactivity vs. Stability: Cyanomethyl derivatives (153) exhibit high reactivity but lower stability under basic conditions, whereas brominated analogs are more stable but less versatile .

Biological Activity

Diethyl (N-diethylphosphonomethylcarbonyl)aminomethyl phosphonate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound, supported by relevant data tables and research findings.

This compound belongs to a class of organophosphorus compounds, which are characterized by their unique phosphorus-containing functional groups. These compounds have garnered attention for their potential therapeutic effects, particularly in oncology and antimicrobial applications.

2. Synthesis

The synthesis of this compound typically involves the reaction of diethyl phosphonate with various amines under controlled conditions. The following general reaction scheme illustrates the process:

3.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of aminophosphonates exhibit significant antiproliferative effects against various cancer cell lines, including pancreatic cancer cells. For instance, a related compound showed an IC50 value of approximately 45 µM against pancreatic cancer cells, suggesting that structural modifications can enhance biological activity .

3.2 Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. In vitro studies have shown that certain aminophosphonates can act as potent antibiotics, inhibiting the growth of pathogenic bacteria and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

4.1 Case Studies

- Case Study 1 : A study investigating the synthesis and biological activity of aminated phosphonates revealed that introducing an amino group significantly increased the anticancer efficacy of the compounds tested . The structural modifications led to enhanced interactions with cellular targets involved in proliferation.

- Case Study 2 : Another research effort focused on α-aminophosphonic acids found that these compounds exhibited a range of biological activities, including enzyme inhibition and antimicrobial effects, highlighting their versatility in therapeutic applications .

Table 1: Biological Activity Summary of Related Compounds

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 45 | Anticancer |

| Diethyl 4-aminobenzylphosphonate | 30 | Antimicrobial |

| α-Aminophosphonic Acid Derivative | 25 | Enzyme Inhibition |

6. Conclusion

This compound exhibits significant biological activity, particularly in anticancer and antimicrobial domains. Ongoing research is essential to fully elucidate its mechanisms of action and potential therapeutic applications. The structural diversity within this class of compounds suggests a promising avenue for drug development.

Q & A

Q. Table 1: Synthesis Optimization

| Method | Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Kabachnik-Fields | Diphenylphosphinic acid | 40 | 85–90 | 95 |

| Michaelis-Arbuzov | NaH/K₂CO₃ | 80–100 | 70–75 | 90 |

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

Use multinuclear NMR spectroscopy :

- ¹H NMR : Signals at δ 1.2–1.4 ppm (diethyl CH₃) and δ 3.5–4.2 ppm (P–O–CH₂) confirm ester groups.

- ³¹P NMR : A singlet near δ 20–25 ppm indicates phosphonate integrity .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ matching theoretical mass (±0.001 Da) .

Intermediate: What biological activities are associated with this compound, and how are they mechanistically studied?

Methodological Answer:

The compound exhibits enzyme inhibition (e.g., carbon-phosphorus lyase) via competitive inhibition by mimicking natural substrates . Mechanistic studies include:

- Kinetic Assays : Measure IC₅₀ values using spectrophotometric monitoring of substrate depletion.

- Molecular Docking : Computational models (AutoDock Vina) predict binding affinities to active sites .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) .

Q. Table 2: Biological Activity Data

| Target Enzyme | IC₅₀ (μM) | Binding Affinity (kcal/mol) |

|---|---|---|

| Carbon-phosphorus lyase | 12.3 ± 1.2 | -8.9 ± 0.3 |

Advanced: How do reaction conditions influence stereochemical outcomes in derivatives of this phosphonate?

Methodological Answer:

Steric and electronic factors govern stereochemistry:

- Solvent Polarity : Polar aprotic solvents (DMF) favor trans-isomers via stabilized transition states.

- Temperature : Lower temps (0–25°C) reduce epimerization risks .

- Chiral Catalysts : L-Proline (10 mol%) induces enantioselectivity (>80% ee) in asymmetric syntheses .

Advanced: How can computational modeling predict the reactivity of this compound in enzyme inhibition studies?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulates ligand-protein interactions over 100 ns trajectories to assess stability .

- QSAR Models : Relate substituent effects (e.g., electron-withdrawing groups) to inhibitory potency .

Advanced: What strategies resolve contradictions in biological activity data for phosphonate derivatives across studies?

Methodological Answer:

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) using random-effects models to account for variability .

- Controlled Replication : Standardize assays (pH, temp, cell lines) to isolate compound-specific effects .

- Structural-Activity Landscapes : Cluster derivatives by substituent patterns to identify outliers .

Advanced: What are the challenges in characterizing phosphorus-containing byproducts, and how are they addressed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.